

BPR1K871 Intravenous Formulation Technical Support Center

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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intravenous administration of the multi-kinase inhibitor, **BPR1K871**. This guide includes detailed troubleshooting, frequently asked questions, experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation and administration of **BPR1K871** intravenous formulations.

Question: My **BPR1K871** formulation appears cloudy or has visible precipitates after preparation. What should I do?

Answer:

Precipitation is a common issue with poorly water-soluble drugs like **BPR1K871**. Here are the steps to troubleshoot this problem:

- **Ensure Complete Initial Dissolution:** **BPR1K871** should be fully dissolved in DMSO before adding other co-solvents and aqueous components. Use of a vortex mixer or sonication can aid in this initial step.
- **Order of Addition:** The order in which you mix the components of your formulation is critical. Always add the aqueous phase (saline) last and do so in a slow, dropwise manner while

continuously mixing. This prevents the drug from crashing out of the solution.

- **Temperature:** Gently warming the solution (to no more than 37°C) can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.
- **Check Excipient Quality:** Impurities in excipients, such as formaldehyde in Polysorbate 80 and PEG 300, can lead to drug degradation and precipitation.^{[1][2]} Ensure you are using high-purity, pharmaceutical-grade excipients.
- **Re-evaluate Formulation:** If precipitation persists, you may need to adjust the formulation. Increasing the proportion of co-solvents or surfactants, or decreasing the final concentration of **BPR1K871**, may be necessary. Refer to the formulation table below for alternative vehicle compositions.

Question: I observed hemolysis in my in vitro experiments or signs of toxicity in my animal model after IV administration. What could be the cause?

Answer:

Toxicity following IV administration can be related to the drug itself or the formulation vehicle. The excipients used to solubilize **BPR1K871** can have their own biological effects.

- **DMSO Concentration:** Dimethyl sulfoxide (DMSO) can cause hemolysis (rupture of red blood cells) and can be toxic to vascular endothelial cells, especially at higher concentrations.^{[3][4]} ^[5] The final concentration of DMSO in the administered formulation should be kept as low as possible. The in vivo formulation using DMSO/Cremophor EL/saline keeps the DMSO concentration at 10%.
- **Cremophor EL-Related Reactions:** Cremophor EL has been associated with hypersensitivity reactions, erythrocyte aggregation, and neurotoxicity.^{[6][7]} If you suspect a reaction to Cremophor EL, consider switching to an alternative formulation, such as one using PEG300 and Tween 80.
- **Infusion Rate:** A rapid infusion rate can lead to a high local concentration of the drug and excipients at the injection site, potentially causing irritation, precipitation, and other adverse effects. A slower infusion rate is generally recommended.^[8]

- pH of the Formulation: While not specified in the available literature for **BPR1K871**, the pH of an intravenous formulation should ideally be close to physiological pH (7.4) to minimize irritation and phlebitis.

Frequently Asked Questions (FAQs)

What is the recommended formulation for **BPR1K871** for in vivo intravenous studies?

A commonly cited formulation for in vivo studies with **BPR1K871** is a solution of the hydrochloride salt of **BPR1K871** in a vehicle composed of 10% DMSO, 20% Cremophor EL, and 70% saline.

What are alternative intravenous formulations for **BPR1K871**?

If the Cremophor EL-based formulation is not suitable for your experimental setup, two alternative formulations that have been shown to achieve a solubility of ≥ 2.08 mg/mL are:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- 10% DMSO, 90% Corn Oil (Note: This is a lipid-based formulation and may have different pharmacokinetic properties).

How should I sterilize my **BPR1K871** intravenous formulation?

Due to the presence of organic solvents like DMSO which can be incompatible with some sterilization methods, aseptic filtration using a 0.22 μ m sterile filter is the recommended method. Ensure that the filter membrane is compatible with the solvents in your formulation.

What is the mechanism of action of **BPR1K871**?

BPR1K871 is a multi-kinase inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).^{[9][10][11]} By inhibiting these kinases, **BPR1K871** can block critical signaling pathways involved in cell proliferation and survival in various cancers, particularly Acute Myeloid Leukemia (AML).

Data Presentation

Table 1: **BPR1K871** Intravenous Formulation Compositions

Formulation Component	Formulation 1 (In Vivo Studies)	Formulation 2 (Alternative)	Formulation 3 (Alternative, Lipid-Based)
BPR1K871	Desired Concentration (as HCl salt)	≥ 2.08 mg/mL	≥ 2.08 mg/mL
DMSO	10%	10%	10%
Cremophor EL	20%	-	-
PEG300	-	40%	-
Tween 80	-	5%	-
Saline	70%	45%	-
Corn Oil	-	-	90%

Experimental Protocols

Protocol for Preparation of BPR1K871 IV Formulation (10% DMSO, 20% Cremophor EL, 70% Saline)

Materials:

- **BPR1K871** hydrochloride salt
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Cremophor EL
- Saline (0.9% NaCl), sterile
- Sterile, conical tubes
- Vortex mixer
- Sonicator (optional)
- 0.22 µm sterile syringe filter (ensure compatibility with solvents)

- Sterile syringes and needles

Procedure:

- In a sterile conical tube, weigh the required amount of **BPR1K871** hydrochloride salt.
- Add the calculated volume of DMSO to achieve a 10% final concentration in the total volume.
- Vortex the mixture thoroughly until the **BPR1K871** is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution. The solution should be clear.
- Add the calculated volume of Cremophor EL to achieve a 20% final concentration.
- Vortex the solution until it is homogeneous.
- Slowly, in a dropwise manner, add the calculated volume of sterile saline to reach the final volume while continuously vortexing.
- Visually inspect the final solution for any signs of precipitation or cloudiness.
- Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial for administration.

Quality Control: Stability-Indicating HPLC Method (Adapted)

This protocol is adapted from methods for other kinase inhibitors and should be validated for **BPR1K871**.^{[12][13][14][15]}

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or a suitable buffer system (e.g., phosphate buffer)

Procedure:

- Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile).
- Standard Preparation: Prepare a stock solution of **BPR1K871** in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to create a series of calibration standards.
- Sample Preparation: Dilute the prepared **BPR1K871** formulation with the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions (Example):
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30°C
 - Detection Wavelength: To be determined by UV scan of **BPR1K871** (likely in the 220-300 nm range).
 - Gradient Elution: Develop a gradient to separate **BPR1K871** from its potential degradants and excipients (e.g., start with a higher percentage of mobile phase A and gradually increase mobile phase B).
- Analysis: Inject the standards and sample. The concentration and purity of **BPR1K871** in the formulation can be determined by comparing the peak area to the calibration curve. Stability is assessed by monitoring the appearance of new peaks (degradants) and the decrease in the main **BPR1K871** peak over time.

Quality Control: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS can be used to detect the presence of aggregates or nanoparticles in the formulation, which could indicate potential precipitation or instability.^{[16][17][18][19][20]}

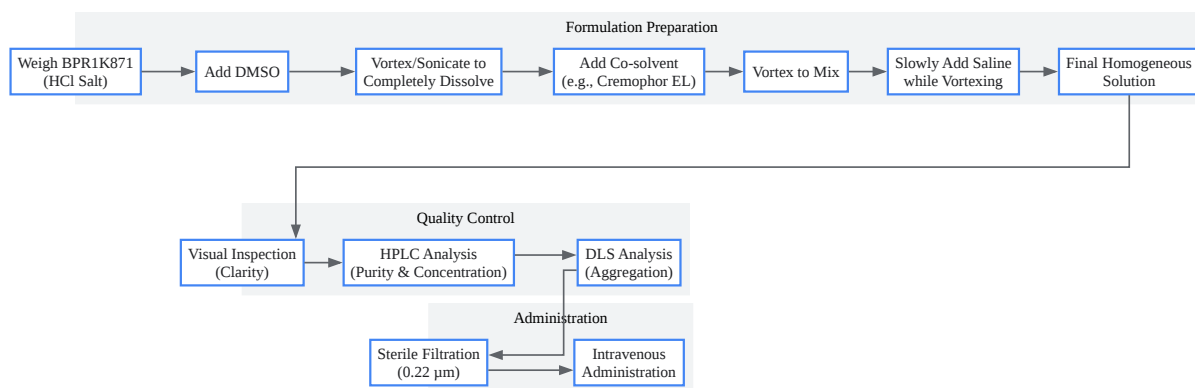
Instrumentation:

- Dynamic Light Scattering instrument

Procedure:

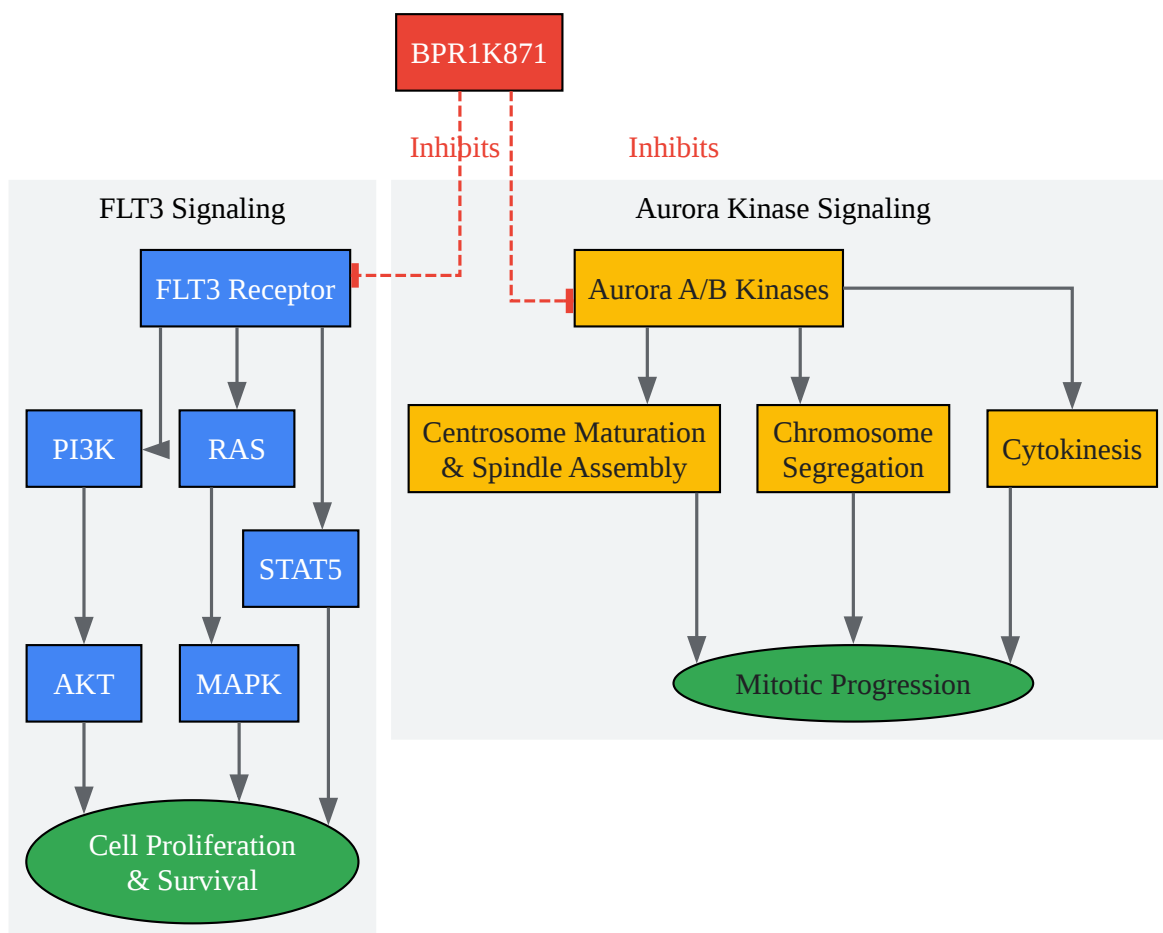
- Sample Preparation: The prepared **BPR1K871** formulation may need to be diluted in the vehicle to a suitable concentration for DLS analysis to avoid measurement artifacts.
- Instrument Setup: Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the solvent.
- Measurement: Place the sample in a suitable cuvette and perform the measurement.
- Data Analysis: Analyze the data to obtain the particle size distribution. A monomodal distribution with a small particle size is expected for a stable solution. The appearance of larger particles or a multimodal distribution may indicate aggregation or precipitation.

Visualizations



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Caption: Experimental workflow for the preparation, quality control, and administration of **BPR1K871** intravenous formulation.



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Caption: **BPR1K871** inhibits FLT3 and Aurora kinase signaling pathways, leading to reduced cell proliferation and disrupted mitosis.

Caption: A logical troubleshooting guide for addressing precipitation issues in **BPR1K871** intravenous formulations.

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